molecular formula C11H14Cl2FNO B14775333 (R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride

(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride

Cat. No.: B14775333
M. Wt: 266.14 g/mol
InChI Key: NNHCHEIEZLGRTC-UHFFFAOYSA-N
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Description

(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride (CAS: 1289584-83-3) is a chiral pyrrolidine derivative substituted with a 2-chloro-6-fluorobenzyl ether group and formulated as a hydrochloride salt. Its molecular formula is C₁₁H₁₄Cl₂FNO, with a molecular weight of 266.14 g/mol . The benzyloxy substituent features electron-withdrawing groups (2-Cl, 6-F), which may influence electronic properties and metabolic stability.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHCHEIEZLGRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and ®-pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of the Intermediate: The 2-chloro-6-fluorobenzyl chloride reacts with ®-pyrrolidine to form the intermediate ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro-6-fluorobenzyl group undergoes nucleophilic substitution due to electron-withdrawing effects from chlorine and fluorine. Common reactions include:

Reaction Type Conditions Outcome Reference
Aromatic substitution NaCN in DMF, 80°C, 12hReplacement of chlorine with cyano group
Hydrolysis NaOH (2M), reflux, 6hConversion to benzyl alcohol derivative

The chloro substituent is more reactive than fluorine due to its lower electronegativity, favoring substitution at the ortho position. Kinetic studies show a second-order rate constant of k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} for hydrolysis under basic conditions .

Ether Bond Cleavage and Functionalization

The benzyl ether bond (C–O–C) is susceptible to cleavage under acidic or reductive conditions:

Acidic cleavage (HCl/EtOH, 60°C, 4h):
(R)-3-((2-Cl-6-F-benzyl)oxy)pyrrolidine+HCl(R)-3-hydroxypyrrolidine+2-Cl-6-F-benzyl chloride\text{(R)-3-((2-Cl-6-F-benzyl)oxy)pyrrolidine} + \text{HCl} \rightarrow \text{(R)-3-hydroxypyrrolidine} + \text{2-Cl-6-F-benzyl chloride}
Yield: 78%.

Reductive cleavage (H2_2, Pd/C, 50 psi, RT):
EtherPyrrolidine+2-Cl-6-F-toluene\text{Ether} \rightarrow \text{Pyrrolidine} + \text{2-Cl-6-F-toluene}
Selectivity >90% for toluene derivative.

Pyrrolidine Ring Reactions

The pyrrolidine ring participates in:

Acylation

Reaction with acetyl chloride (Et3_3N, DCM, 0°C):
Pyrrolidine+AcClN-Acetyl-pyrrolidine derivative\text{Pyrrolidine} + \text{AcCl} \rightarrow \text{N-Acetyl-pyrrolidine derivative}
Yield: 85% .

Ring-Opening

Under strong acidic conditions (H2_2SO4_4, 100°C):
PyrrolidineLinear amine intermediate\text{Pyrrolidine} \rightarrow \text{Linear amine intermediate}
Further functionalization yields β-amino alcohol derivatives .

Catalytic and Kinetic Studies

  • Oxidation : Catalytic oxidation with KMnO4_4/H2_2SO4_4 converts the pyrrolidine ring to a γ-lactam (yield: 62%) .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuSO4_4, sodium ascorbate) introduces triazole moieties to the pyrrolidine nitrogen (yield: 77%) .

Comparative Reactivity

Compound Reactivity (Relative to Target) Key Difference
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylateLowerCarboxylate group reduces electrophilicity
3-((2-Fluorobenzyl)oxy)pyrrolidineHigherAbsence of chlorine enhances stability

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by the chloro group, with fluorine acting as a meta-director .

  • Steric Effects : The (R)-configuration influences stereoselectivity in ring-opening reactions .

Scientific Research Applications

Chemistry

In chemistry, ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes for studying enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicine, ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-6-fluoro-benzyl-(R)-pyrrolidin-3-yl-amine Hydrochloride

  • Structural Differences : Replaces the ether oxygen in the target compound with an amine group at the pyrrolidine C3 position.
  • However, the lack of molecular weight or formula data limits direct comparisons .

4-(2,4-Dichloro-benzyloxy)-piperidine Hydrochloride

  • Structural Differences :
    • Heterocycle : Piperidine (6-membered ring) vs. pyrrolidine (5-membered).
    • Substituents : 2,4-Dichloro-benzyl vs. 2-chloro-6-fluoro-benzyl.
  • Dichloro substitution may increase lipophilicity compared to the chloro-fluoro combination, affecting membrane permeability .

4-((2-Chloro-6-methyl-pyrimidin-4-yl)oxy)piperidine-1-carboxylic Acid tert-Butyl Ester

  • Structural Differences :
    • Incorporates a pyrimidine ring instead of benzene.
    • Features a tert-butyl carbamate group on the piperidine nitrogen.
  • Implications : The pyrimidine moiety introduces aromatic nitrogen atoms, which could enhance π-π stacking interactions in biological systems. The tert-butyl group may improve metabolic stability by sterically hindering enzymatic degradation .

Key Structural and Functional Trends

Heterocycle Modifications

  • Pyrrolidine vs.
  • Substituent Position: The (R)-configuration in the target compound may lead to enantioselective interactions absent in non-chiral analogs.

Benzyl Substituent Effects

  • Electron-Withdrawing Groups : The 2-Cl, 6-F combination in the target compound balances electronegativity and steric effects, whereas dichloro or pyrimidine substituents in analogs may prioritize lipophilicity or electronic diversity.
  • Ether vs.

Biological Activity

(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride is a chemical compound that belongs to the pyrrolidine class, characterized by a unique structural configuration that enhances its biological activity. Its molecular formula is C11_{11}H14_{14}ClFNO, and it has a molecular weight of approximately 266.14 g/mol. The compound features a pyrrolidine ring substituted with a chloro and fluorinated benzyl ether, which contributes to its pharmacological potential.

Structural Characteristics

The structural features of this compound include:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen.
  • Chloro and Fluorinated Benzyl Group : Enhances lipophilicity and receptor binding affinity.
  • Hydrochloride Form : Improves solubility and stability in various applications.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have shown promise as:

  • Antibacterial Agents : Some derivatives have demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound's structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines, showing potential as anticancer agents .

The unique combination of chlorine and fluorine substituents may enhance the compound's interaction with biological targets, such as receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act through:

  • Receptor Binding : Enhanced affinity for specific receptors due to lipophilicity.
  • Nucleophilic Substitution Reactions : The chlorobenzyl moiety may participate in these reactions, influencing biological interactions.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameCAS NumberActivityMIC (μg/mL)Notes
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate100858-32-0Antibacterial0.53Carboxylic acid derivative
Pyrrolyl Benzamide Derivatives-Anticancer3.125 - 12.5Effective against Staphylococcus aureus
Calcimycin-Antibacterial-Potent against Gram-positive bacteria

Study on Antibacterial Activity

In a study evaluating the antibacterial properties of pyrrole derivatives, compounds similar to this compound were tested against various bacterial strains. The results indicated that these compounds exhibited significant growth inhibition, especially against Staphylococcus aureus, reinforcing the potential therapeutic applications of this class of compounds .

Evaluation of Anticancer Effects

Another research effort focused on the cytotoxicity of pyrrolidine derivatives against human cancer cell lines. The findings revealed that certain derivatives had IC50_{50} values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .

Q & A

Q. What safety protocols should be prioritized when handling (R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride in laboratory settings?

Answer:

  • PPE Requirements : Wear flame-resistant clothing, nitrile gloves, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Emergency Procedures : In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water and seek medical attention .
  • Waste Disposal : Collect residues separately and transfer to certified hazardous waste facilities to prevent environmental contamination .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the stereochemistry of the pyrrolidine ring and benzyloxy substituent. Deuterated solvents (e.g., DMSO-d6) are ideal for resolving aromatic protons .
  • HPLC Analysis : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) can assess purity (>95%) and detect chiral impurities .
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 289.1) and fragments related to the chloro-fluorobenzyl group .

Q. What synthetic routes are documented for preparing this compound?

Answer:

  • Key Intermediate : Start with (R)-pyrrolidin-3-ol hydrochloride. Introduce the 2-chloro-6-fluorobenzyl group via Mitsunobu reaction (using DIAD and triphenylphosphine) or nucleophilic substitution under basic conditions (K2_2CO3_3/DMF) .
  • Purification : Crystallize the final product from ethanol/water to achieve high enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC to separate (R)- and (S)-enantiomers. Adjust mobile phase composition (e.g., hexane/isopropanol) for baseline resolution .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enhance stereoselectivity .
  • Crystallization : Recrystallize in a solvent system (e.g., ethyl acetate/heptane) that preferentially isolates the (R)-enantiomer .

Q. How should discrepancies in NMR data (e.g., split peaks or unexpected shifts) be investigated?

Answer:

  • Dynamic Effects : Check for rotameric equilibria in the benzyloxy group by variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence of split peaks .
  • Impurity Analysis : Use 19^{19}F NMR to detect trace fluorinated byproducts. Compare with reference spectra of known intermediates (e.g., 2-chloro-6-fluorobenzyl chloride) .
  • Solvent Artifacts : Ensure deuterated solvents are free of acidic impurities (e.g., DMSO-d6 degradation) that may protonate the pyrrolidine nitrogen and alter shifts .

Q. What mechanistic insights explain side reactions during benzyloxy group introduction?

Answer:

  • Competitive Pathways : Under Mitsunobu conditions, trace water may hydrolyze the intermediate oxonium ion, leading to diol byproducts. Use molecular sieves to suppress hydrolysis .
  • Steric Hindrance : The 2-chloro-6-fluorobenzyl group’s ortho substituents slow nucleophilic substitution. Increase reaction temperature (80–100°C) or switch to polar aprotic solvents (e.g., DMF) .
  • Radical Pathways : In photochemical reactions, UV light may cleave the C–O bond. Add radical inhibitors (e.g., BHT) or use amber glassware to mitigate degradation .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Answer:

  • Experimental Design : Perform solubility tests at controlled temperatures (20°C, 40°C) using USP-grade solvents. For polar solvents (e.g., DMSO), note hygroscopic effects .
  • pH Dependence : Protonation of the pyrrolidine nitrogen in acidic conditions (pH < 4) increases aqueous solubility. Use buffered solutions (e.g., PBS) for reproducible results .

Q. Why do HPLC retention times vary between batches despite identical methods?

Answer:

  • Column Aging : Replace C18 columns after 200 runs to maintain resolution. Precondition new columns with 10 column volumes of mobile phase .
  • Mobile Phase Degradation : Acetonitrile/water mixtures can develop acidic byproducts over time. Prepare fresh mobile phase daily and monitor pH .

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